4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-4-1-6-15-9-13)18-8-2-3-12(10-18)21-14-5-7-16-11-17-14/h1,4-7,9,11-12H,2-3,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMCRQUEIVNLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine intermediate is then reacted with pyridine sulfonyl chloride to introduce the pyridine sulfonyl group.
Etherification: The resulting sulfonylated piperidine is then reacted with a pyrimidine derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine and its analogs:
Key Observations:
This difference could influence binding specificity in enzymatic targets (e.g., kinases or sulfotransferases) . The pyrazole sulfonyl group in provides a bulkier, nitrogen-rich substituent, which may alter steric hindrance and hydrogen-bonding capacity compared to pyridine or phenyl analogs.
Biological Activity: While explicit activity data for the target compound are unavailable, derivatives like 4-amino-3-(4-phenoxyphenyl)-1-((3R)-1-(picolinoylprolyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine () highlight the therapeutic relevance of pyrimidine-based scaffolds in high-throughput screening campaigns, particularly in oncology and inflammation .
Physicochemical Properties :
- The absence of methoxy or methyl groups in the target compound (vs. ) may result in lower lipophilicity (clogP ~2.5 estimated), impacting bioavailability.
Research Findings and Methodological Context
- Structural Analysis Tools : Software suites like PHENIX and Phaser (Evidences 1–2) are critical for resolving macromolecular structures, which could aid in studying the target compound’s binding modes if crystallographic data become available .
- Synthetic Feasibility : The sulfonylation of piperidine/pyrrolidine intermediates (as in ) is a well-established route for such compounds, suggesting scalability for the target molecule.
Biological Activity
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine core linked to a piperidine ring via a sulfonyl group, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O3S, with a molecular weight of 320.37 g/mol. The structure includes:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.
- Sulfonyl Group : Enhances the compound's reactivity and ability to form hydrogen bonds.
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidines have shown potent effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In one study, certain pyrimidine derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting superior efficacy .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.09 ± 0.0085 |
| Compound 13 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar pyrimidine derivatives have been tested against various microbial strains, demonstrating effective inhibition of both Gram-positive and Gram-negative bacteria. For instance, compounds were reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 200 |
| Compound B | E. coli | 400 |
The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites.
- Receptor Modulation : The compound may influence receptor activities by engaging in π–π stacking interactions with aromatic residues in proteins .
- Cell Cycle Interference : Studies suggest that similar compounds can disrupt cellular processes leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies highlight the efficacy of pyrimidine derivatives in preclinical models:
- Cytotoxicity Studies : Research on thiazolidinone-pyrimidine conjugates reported significant cytotoxicity against HepG2 and HCT116 cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Testing : A series of synthesized pyrimidine derivatives were tested against seven microbial strains, showing enhanced biological action with increasing concentrations, particularly at levels above 200 µg/mL .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of 4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine to improve yield and purity?
- Methodological Answer :
- Employ statistical Design of Experiments (DoE) to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables .
- Use quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and optimize reaction pathways. This approach minimizes trial-and-error experimentation and accelerates condition screening .
- Monitor reaction progress via in-situ spectroscopic techniques (e.g., FTIR or HPLC) to detect intermediates and adjust conditions in real time.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm regioselectivity of the pyrimidine-piperidine linkage and sulfonylation efficiency.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or sulfonyl group orientation .
- Reverse-Phase HPLC : Assess purity (>98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
Q. How can researchers safely handle and purify this compound given its potential reactivity?
- Methodological Answer :
- Safety Protocols : Conduct reactions in a fume hood with PPE (gloves, lab coat, goggles). Store the compound in anhydrous conditions to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for small-scale purification. For thermally sensitive batches, employ flash chromatography at reduced pressure.
- Waste Disposal : Segregate halogenated or sulfonated byproducts for professional hazardous waste treatment .
Advanced Research Questions
Q. How can computational chemistry methods elucidate the reaction mechanism of sulfonylation during the synthesis of this compound?
- Methodological Answer :
- Perform DFT-based transition state analysis to map energy barriers for sulfonylation at the piperidine nitrogen. Compare activation energies for alternative pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
- Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, enhancing sulfonylation efficiency.
- Validate computational predictions with isotopic labeling experiments (e.g., O tracing in the sulfonyl group) .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography results)?
- Methodological Answer :
- Comparative Analysis : Re-examine sample preparation (e.g., solvent deuteration, crystallization conditions). Dynamic effects in solution (e.g., conformational flexibility) may explain discrepancies between NMR and solid-state structures .
- Variable-Temperature NMR : Probe temperature-dependent shifts to identify equilibrium between conformers.
- Synchrotron X-ray Diffraction : Use high-resolution data to confirm crystallographic assignments and rule out polymorphism .
Q. How should researchers design reactors or separation systems for scaling up the synthesis of this compound?
- Methodological Answer :
- Reactor Design : Opt for continuous-flow reactors to enhance heat/mass transfer, especially for exothermic sulfonylation steps. Use corrosion-resistant materials (e.g., Hastelloy) due to sulfonic acid byproducts .
- Membrane Separation : Apply nanofiltration membranes to isolate the product from low-molecular-weight impurities (e.g., unreacted pyrimidine derivatives) .
- Process Simulation : Use Aspen Plus or COMSOL to model reaction kinetics and optimize residence time in continuous systems .
Q. What methodologies are effective in analyzing the environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV-Vis light (simulating sunlight) and analyze degradation products via LC-MS. Identify key intermediates (e.g., sulfonic acid derivatives) .
- Biodegradation Assays : Use soil or microbial consortia to assess aerobic/anaerobic breakdown. Monitor metabolite formation with C-labeled tracers.
- Ecotoxicity Profiling : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD Test Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
